![molecular formula C21H22ClN3O3S B2475278 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 867040-40-2](/img/structure/B2475278.png)
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
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Description
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, also known as CHIR-124, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 2006 and has since been the focus of numerous scientific studies.
Scientific Research Applications
Src Kinase Inhibition
One of the notable applications of compounds structurally related to 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is in the inhibition of Src kinase activity. Boschelli et al. (2007) identified a compound, SKS-927, demonstrating potent Src inhibitory activity, which is structurally similar to the specified compound. Such compounds are valuable in exploring therapeutic strategies against diseases where Src kinase plays a crucial role (Boschelli et al., 2007).
Antimicrobial and Antimalarial Agents
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties. Parthasaradhi et al. (2015) synthesized novel quinoline-based triazoles showing efficacy against various microorganisms and the malaria parasite, P. falciparum. This indicates the potential of such compounds in treating infectious diseases (Parthasaradhi et al., 2015).
Catalytic Synthesis Applications
Murugesan et al. (2016) demonstrated the use of a nanocrystalline titania-based sulfonic acid catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. The compound under discussion falls under similar chemical categories, highlighting its potential in catalyst-mediated organic synthesis (Murugesan et al., 2016).
Antiprion Activity
Quinoline compounds structurally related to the queried compound have shown promise in antiprion activity. Nguyen et al. (2008) synthesized functionalized acridines related to quinacrine, demonstrating significant antiprion activity, which is crucial for treating prion diseases (Nguyen et al., 2008).
properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-24-9-11-25(12-10-24)21-18-13-15(22)3-8-19(18)23-14-20(21)29(26,27)17-6-4-16(28-2)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZHUWNESIXMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline |
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